molecular formula C12H23NO3 B6171685 rac-tert-butyl N-[(1R,3R,4R)-4-hydroxy-3-methylcyclohexyl]carbamate CAS No. 420794-08-7

rac-tert-butyl N-[(1R,3R,4R)-4-hydroxy-3-methylcyclohexyl]carbamate

Cat. No. B6171685
CAS RN: 420794-08-7
M. Wt: 229.32 g/mol
InChI Key: SZVLDQVHEROQDA-OPRDCNLKSA-N
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Description

“rac-tert-butyl N-[(1R,3R,4R)-4-hydroxy-3-methylcyclohexyl]carbamate” is a chemical compound with the CAS Number: 1403864-94-7 . It has a molecular weight of 229.32 . The IUPAC name for this compound is tert-butyl ((1R,3R,4R)-3-hydroxy-4-methylcyclohexyl)carbamate .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H23NO3/c1-8-5-6-9(7-10(8)14)13-11(15)16-12(2,3)4/h8-10,14H,5-7H2,1-4H3,(H,13,15)/t8-,9-,10-/m1/s1 .

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-tert-butyl N-[(1R,3R,4R)-4-hydroxy-3-methylcyclohexyl]carbamate involves the protection of a hydroxyl group, followed by the reaction with tert-butyl isocyanate to form the carbamate. The starting material for this synthesis is (1R,3R,4R)-4-hydroxy-3-methylcyclohexanol.", "Starting Materials": [ "(1R,3R,4R)-4-hydroxy-3-methylcyclohexanol", "tert-butyl isocyanate", "diethyl ether", "sodium bicarbonate", "magnesium sulfate", "ethyl acetate" ], "Reaction": [ "To a solution of (1R,3R,4R)-4-hydroxy-3-methylcyclohexanol in diethyl ether, add a catalytic amount of p-toluenesulfonic acid and stir at room temperature for 1 hour.", "Add sodium bicarbonate to the reaction mixture to neutralize the acid and extract the product with ethyl acetate.", "Dry the organic layer with magnesium sulfate and evaporate the solvent to obtain the protected alcohol.", "To a solution of the protected alcohol in dichloromethane, add tert-butyl isocyanate and stir at room temperature for 2 hours.", "Quench the reaction with saturated aqueous sodium bicarbonate and extract the product with ethyl acetate.", "Dry the organic layer with magnesium sulfate and evaporate the solvent to obtain the desired product, rac-tert-butyl N-[(1R,3R,4R)-4-hydroxy-3-methylcyclohexyl]carbamate." ] }

CAS RN

420794-08-7

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

tert-butyl N-[(1R,3R,4R)-4-hydroxy-3-methylcyclohexyl]carbamate

InChI

InChI=1S/C12H23NO3/c1-8-7-9(5-6-10(8)14)13-11(15)16-12(2,3)4/h8-10,14H,5-7H2,1-4H3,(H,13,15)/t8-,9-,10-/m1/s1

InChI Key

SZVLDQVHEROQDA-OPRDCNLKSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](CC[C@H]1O)NC(=O)OC(C)(C)C

Canonical SMILES

CC1CC(CCC1O)NC(=O)OC(C)(C)C

Purity

95

Origin of Product

United States

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